molecular formula C10H9NO2S B12894550 1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone

1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone

Cat. No.: B12894550
M. Wt: 207.25 g/mol
InChI Key: STABXLKCCIEQJL-JXMROGBWSA-N
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Description

1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone is an organic compound that features both furan and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone typically involves the condensation of furan-2-carbaldehyde with 3-methylthiazol-2(3H)-one under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The furan and thiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-(thiazol-2(3H)-ylidene)ethanone: Lacks the methyl group on the thiazole ring.

    1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)propanone: Contains an additional carbon in the ethanone chain.

Uniqueness

1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone is unique due to the presence of both furan and thiazole rings, which confer distinct chemical properties and potential applications. The methyl group on the thiazole ring may also influence its reactivity and biological activity.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

(2E)-1-(furan-2-yl)-2-(3-methyl-1,3-thiazol-2-ylidene)ethanone

InChI

InChI=1S/C10H9NO2S/c1-11-4-6-14-10(11)7-8(12)9-3-2-5-13-9/h2-7H,1H3/b10-7+

InChI Key

STABXLKCCIEQJL-JXMROGBWSA-N

Isomeric SMILES

CN\1C=CS/C1=C/C(=O)C2=CC=CO2

Canonical SMILES

CN1C=CSC1=CC(=O)C2=CC=CO2

Origin of Product

United States

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